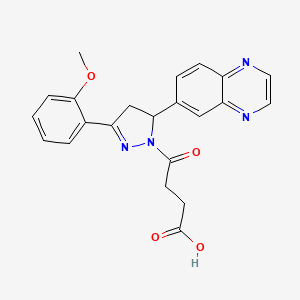![molecular formula C12H19BO2 B2609317 2-(Bicyclo[3.1.0]hex-2-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2578302-68-6](/img/structure/B2609317.png)
2-(Bicyclo[3.1.0]hex-2-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bicyclo[3.1.0]hex-2-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound characterized by its bicyclic structure and dioxaborolane moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[3.1.0]hex-2-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a bicyclo[3.1.0]hexane derivative with a boronic ester. One common method is the (3 + 2) annulation of cyclopropenes with cyclopropylanilines, using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and high diastereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable photoredox catalysis techniques, ensuring high efficiency and yield. The use of continuous flow reactors can further enhance the production process by providing better control over reaction conditions and minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(Bicyclo[3.1.0]hex-2-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boronic ester to boranes.
Substitution: The boronic ester group can undergo nucleophilic substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like organolithium or Grignard reagents are employed.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Various organoboron compounds.
Scientific Research Applications
2-(Bicyclo[3.1.0]hex-2-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug discovery, particularly as a bioisostere for cyclohexane, providing better selectivity and binding affinity.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(Bicyclo[3.1.0]hex-2-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The bicyclic structure provides rigidity, enhancing binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-bicyclo[3.1.0]hex-2-en-6-yl-3,4-dimethyl-5-phenyl-1,3-oxazolidine
- 2-bicyclo[3.1.0]hex-2-en-6-yl-5,5-dimethyl-1,3-dioxane
- Bicyclo[3.1.0]hexanes
Uniqueness
2-(Bicyclo[3.1.0]hex-2-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a boronic ester group and a bicyclic structure. This combination provides both reactivity and structural rigidity, making it a valuable compound in various fields of research and application.
Properties
IUPAC Name |
2-(3-bicyclo[3.1.0]hex-2-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO2/c1-11(2)12(3,4)15-13(14-11)10-6-8-5-9(8)7-10/h6,8-9H,5,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWQHHQXIOTEEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3CC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3-hydroxyoxolan-3-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2609235.png)
![3-(phenylsulfanyl)-1-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}propan-1-one](/img/structure/B2609236.png)
![5-bromo-2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2609237.png)
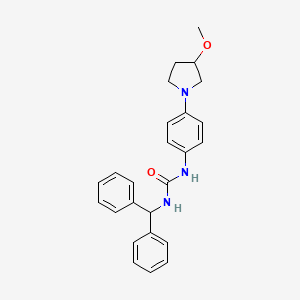
![2-phenoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2609241.png)
![5-bromo-2-chloro-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]pyridine-3-carboxamide](/img/structure/B2609242.png)
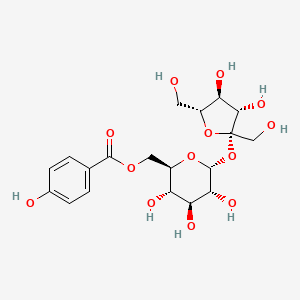
![2-(3-CHLOROPHENYL)-4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE](/img/structure/B2609246.png)
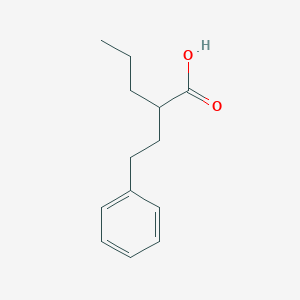

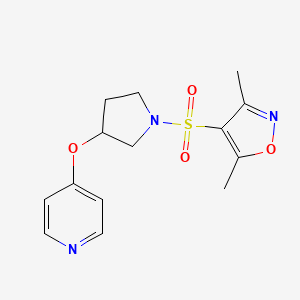
![7-methyl-N-[3-(propan-2-yl)phenyl]-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine](/img/structure/B2609253.png)
![N-(4-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2609254.png)
